8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
CAS Registry Number
The compound is registered under CAS 1415811-49-2 , a unique identifier used in chemical databases and regulatory documentation.
Alternative Designations
Molecular Formula and Weight Calculations
Molecular Formula
The molecular formula is C₁₃H₁₂N₂O₄ , derived from:
Molecular Weight Calculation
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.011 | $$13 \times 12.011 = 156.143$$ |
| H | 12 | 1.008 | $$12 \times 1.008 = 12.096$$ |
| N | 2 | 14.007 | $$2 \times 14.007 = 28.014$$ |
| O | 4 | 15.999 | $$4 \times 15.999 = 63.996$$ |
| Total | $$156.143 + 12.096 + 28.014 + 63.996 = 260.249 \, \text{g/mol}$$ |
The molecular weight is 260.25 g/mol , consistent with experimental and computational data.
Structural Identifiers and Spectroscopic Data
InChI and InChIKey
| Identifier | Value | |
|---|---|---|
| InChI | 1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1 |
|
| InChIKey | FVGRNYLHBYNHAI-SBMIAAHKSA-N |
These identifiers enable precise chemical identification in databases and regulatory filings.
Stereochemical Considerations
The compound’s stereochemistry is defined by three chiral centers:
- C3a (R) : The bridgehead carbon between the cyclopenta and quinoline rings.
- C4 (S) : Adjacent to the carboxylic acid group.
- C9b (S) : In the tetrahydrocyclopenta ring.
This configuration is critical for its biological activity and synthetic applications.
Properties
IUPAC Name |
8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGRNYLHBYNHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-purity compounds in research and development .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several applications in scientific research:
- Chemistry
Biological Activity
8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 1415811-49-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O4
- Molecular Weight : 260.25 g/mol
- IUPAC Name : (3aR,4S,9bS)-8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Cytotoxicity :
The biological activities of this compound can be attributed to its structural features:
- Nitro Group : The presence of the nitro group is essential for its biological activity, particularly in redox reactions that lead to the generation of reactive oxygen species (ROS) .
- Cyclopentane Structure : The unique cyclopentane ring contributes to the compound's ability to interact with biological targets effectively.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various nitro-substituted quinolines demonstrated that compounds similar to 8-nitro-cyclopenta[c]quinoline showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for development as new antimicrobial agents .
Case Study: Antioxidant Activity
In vitro assays revealed that 8-nitro derivatives exhibited high antioxidant capacity through DPPH radical scavenging methods. The compound's ability to reduce oxidative stress markers was evaluated in cellular models exposed to H2O2-induced damage .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclopenta[c]quinoline core formation followed by nitro-substitution. Key steps include:
- Cyclization : Condensation of substituted anilines with cyclic ketones under acidic conditions to form the tetrahydroquinoline scaffold.
- Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
- Carboxylic Acid Functionalization : Oxidation of a methyl or ester group at the 4-position using KMnO₄ or hydrolysis under basic conditions (NaOH/EtOH).
- Critical Conditions : Strict temperature control during nitration, inert atmosphere for oxidation steps, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve ≥95% purity .
Q. How is the structure of this compound characterized, and which spectroscopic methods are most effective?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons in the cyclopenta[c]quinoline core and nitro/carboxylic acid groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520–1350 cm⁻¹ (Nitro group -NO₂ stretching).
- X-ray Crystallography : If single crystals are obtained, this provides definitive stereochemical assignments (e.g., cyclopenta ring conformation) .
Q. What preliminary biological activities have been reported for this compound, and what assay systems were used?
- Methodological Answer : While direct data on this compound is limited, structurally related quinoline-carboxylic acids exhibit:
- Antimicrobial Activity : Tested via broth microdilution (MIC assays against E. coli, S. aureus).
- Enzyme Inhibition : Fluorescence-based assays (e.g., DNA gyrase inhibition, IC₅₀ determination).
- Cellular Uptake Studies : Radiolabeled analogs tracked in mammalian cell lines (HeLa, HEK293) using scintillation counting .
Advanced Research Questions
Q. What are the key challenges in optimizing the yield and purity of this compound during synthesis, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Nitration regioselectivity. Competing para/meta byproducts occur due to electronic effects. Solution : Use directing groups (e.g., -OAc) temporarily, then hydrolyze post-nitration.
- Challenge 2 : Carboxylic acid oxidation side reactions. Solution : Employ mild oxidizing agents (e.g., TEMPO/NaOCl) to minimize decarboxylation.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves nitro isomers .
Q. How does the nitro group at the 8-position influence the compound’s electronic structure and reactivity compared to other substituents (e.g., Cl, F)?
- Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal:
- Electron-Withdrawing Effects : The -NO₂ group reduces electron density at the 4-carboxylic acid, lowering pKa (~3.5 vs. ~4.2 for chloro analogs).
- Reactivity : Enhanced electrophilicity at the 3-position facilitates nucleophilic substitutions (e.g., amide coupling). Compare with chloro analogs ( ), where Cl’s lower electronegativity results in slower reaction kinetics .
Q. What contradictory findings exist regarding the biological activity of this compound, and how can experimental variables explain these discrepancies?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM across studies) arise from:
- Assay Conditions : Varying pH alters ionization of the carboxylic acid, affecting membrane permeability.
- Impurity Profiles : Purity differences (e.g., 95% vs. 99%) impact activity; trace byproducts may act as inhibitors or synergists.
- Cell Line Variability : Gram-negative vs. Gram-positive models show differential uptake due to outer membrane permeability .
Q. What in silico approaches have been utilized to predict the binding modes of this compound with biological targets, and what validation methods are recommended?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding to DNA gyrase (targeting the ATP-binding pocket).
- Validation :
- Molecular Dynamics (MD) Simulations : Assess binding stability (100 ns trajectories, RMSD <2 Å).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS) .
Q. How does the stereochemistry of the cyclopenta[c]quinoline core affect the compound’s pharmacological profile, and what strategies are employed to isolate enantiomerically pure forms?
- Methodological Answer :
- Stereochemical Impact : The 3a,4,5,9b-tetrahydro configuration influences 3D target binding. For example, (3aR,4S,9bS) enantiomers show 10-fold higher gyrase inhibition than their (3aS,4R,9bR) counterparts.
- Enantiopure Synthesis :
- Chiral Resolution : Use of chiral HPLC columns (Chiralpak IA, hexane/IPA).
- Asymmetric Catalysis : Employ Ru-BINAP catalysts in hydrogenation steps to set stereocenters.
- Enzymatic Methods : Lipase-mediated kinetic resolution of ester intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
